Lead citrate

Description

The exact mass of the compound Trilead dicitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

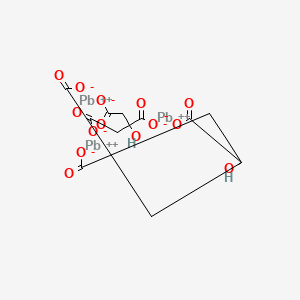

2D Structure

3D Structure of Parent

Properties

CAS No. |

512-26-5 |

|---|---|

Molecular Formula |

C6H8O7Pb |

Molecular Weight |

399 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+) |

InChI |

InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

JNLCUVJKTXKKSG-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

Other CAS No. |

14450-60-3 512-26-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lead Citrate Staining in Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead citrate staining, a critical technique in transmission electron microscopy (TEM) for enhancing the contrast of ultrathin biological specimens. This document details the core principles, chemical mechanisms, experimental protocols, and data presentation to enable researchers to achieve high-quality, reproducible results in their ultrastructural analyses.

Core Principles of this compound Staining

In transmission electron microscopy, contrast is generated by the differential scattering of electrons as they pass through a specimen. Biological materials, primarily composed of light elements like carbon, hydrogen, and nitrogen, have low electron-scattering properties, resulting in inherently poor contrast.[1][2] To visualize cellular ultrastructures, heavy metal stains are employed to selectively increase the electron density of specific biological components.[2]

This compound is a heavy metal salt that serves as a post-staining agent, significantly enhancing the electron density of various cellular structures.[3] It is most commonly used in a "double staining" procedure, following an initial stain with uranyl acetate.[1][2][4][5] Uranyl acetate provides a general stain for lipids, proteins, and nucleic acids, while this compound further increases the contrast of proteins and glycogen.[1] The sequential application of these two stains results in a marked increase in the electron density of most cellular components, making them clearly visible under the electron beam.[1]

The fundamental mechanism of this compound staining relies on the deposition of electron-dense lead atoms onto biological macromolecules.[2] This increases their ability to scatter the electron beam, causing them to appear darker in the resulting micrograph.[2]

Chemical Mechanism of Contrast Enhancement

This compound staining is performed in a highly alkaline solution, typically at a pH of around 12.0.[2][6][7] In this alkaline environment, lead ions are chelated by citrate ions. This chelation is crucial as it prevents the spontaneous precipitation of lead hydroxide, keeping the lead ions soluble and available for staining.[2]

The this compound complex in the staining solution is in equilibrium. Biological structures with a high affinity for lead can sequester the lead ions from the citrate complex.[2] The lead ions (Pb²⁺) in the alkaline solution bind to negatively charged macromolecules within the specimen, including:

-

Nucleic acids (DNA and RNA): The phosphate backbones carry a strong negative charge.[3]

-

Proteins: Carboxyl groups of acidic amino acids and phosphate groups of phosphoproteins attract lead ions.[3]

-

Glycogen and other carbohydrates: Hydroxyl groups can also interact with lead ions.[3]

Prior fixation with osmium tetroxide and staining with uranyl acetate can act as mordants, enhancing the binding of this compound and contributing to the overall contrast.[3][6]

A critical aspect of this compound staining is the prevention of lead carbonate precipitation. This compound is highly reactive with carbon dioxide (CO₂) from the atmosphere or dissolved in water.[6][8] This reaction forms insoluble lead carbonate (PbCO₃), which appears as electron-dense precipitates on the sections, obscuring ultrastructural details.[4][5][6] Therefore, it is imperative to use CO₂-free water for preparing solutions and for rinsing, and to minimize exposure of the staining solution to air.[6]

Experimental Protocols

Several formulations of this compound stain have been developed, with Reynolds' this compound being the most widely used.[6][9]

Preparation of Staining Solutions

3.1.1. Reynolds' this compound Stain

This is the most common and reliable method for preparing this compound stain.[9]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Distilled, CO₂-free water (boiled for 10-15 minutes and cooled)[3]

-

50 ml volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 ml volumetric flask, dissolve 1.33 g of lead nitrate in 30 ml of CO₂-free distilled water with the aid of a magnetic stirrer.[3][6]

-

Add 1.76 g of trisodium citrate dihydrate to the lead nitrate solution. The solution will become milky.[3][6]

-

Shake the mixture vigorously for 1 minute and then intermittently over 30 minutes to ensure the complete conversion of lead nitrate to this compound.[6]

-

Add 8.0 ml of 1N NaOH to the flask and mix until the solution becomes clear.[6] This raises the pH to approximately 12.0.

-

Bring the final volume to 50 ml with CO₂-free distilled water.[6]

-

The stain is stable for up to 6 months when stored in a tightly sealed bottle.[6]

-

The solution should be filtered or centrifuged before use to remove any precipitate.[6]

3.1.2. Venable and Coggeshall's Simplified this compound Stain

This method offers a faster preparation time using commercially available this compound.[9]

Materials:

-

This compound

-

10 N Sodium hydroxide (NaOH)

-

Distilled water

-

Screw-topped centrifuge tube

Procedure:

-

To make 10 ml of the stain, weigh out 0.01 to 0.04 g of this compound and add it to 10 ml of distilled water in a screw-topped centrifuge tube.[9]

-

Add 0.1 ml of 10 N NaOH.[9]

-

Close the tube tightly and shake vigorously until all the this compound is dissolved. The entire process takes less than 5 minutes.[9]

3.1.3. Sato's Modified Stable this compound

This formulation is reported to be more stable and less prone to precipitation.[3]

Materials:

-

Calcined this compound

-

Lead nitrate

-

Lead acetate

-

Sodium citrate

-

CO₂-free distilled water

-

1N NaOH

Procedure:

-

Dissolve 1.00 g of sodium citrate in 31.5 ml of CO₂-free distilled water.

-

Add 0.20 g of calcined this compound, 0.15 g of lead nitrate, and 0.15 g of lead acetate.

-

Shake the mixture.

-

Add 8.5 ml of 1N NaOH and mix until the solution becomes clear.

Staining Procedure (Double Staining with Uranyl Acetate)

This protocol describes the sequential staining of ultrathin sections on grids.

Materials:

-

Grids with ultrathin sections

-

Uranyl acetate solution (e.g., 2% aqueous)

-

This compound solution (filtered before use)

-

CO₂-free distilled water for rinsing

-

Filter paper

-

Petri dishes

-

Parafilm

Procedure:

-

Uranyl Acetate Staining:

-

Place drops of filtered uranyl acetate solution onto a clean parafilm sheet inside a petri dish.[1]

-

Float the grids, section side down, on the drops of uranyl acetate.[10]

-

Cover the petri dish to protect from light and stain for 5-30 minutes, depending on the resin and tissue type.[6][10]

-

Rinse the grids by dipping them multiple times in beakers of distilled water.[1]

-

Blot the grids dry using filter paper.[1]

-

-

This compound Staining:

-

To create a CO₂-free environment, place a few pellets of NaOH on a piece of parafilm inside a petri dish.[10]

-

Place drops of filtered this compound solution onto a fresh parafilm sheet within the petri dish.[1]

-

Float the dry grids, section side down, on the drops of this compound.

-

Cover the petri dish and stain for 1-10 minutes.[3]

-

Rinse the grids immediately and thoroughly with CO₂-free distilled water. A first rinse with 0.02 M NaOH can help prevent precipitation.[6]

-

Blot the grids dry using filter paper.[1]

-

The grids are now ready for viewing in the TEM.

-

Data Presentation

Quantitative Staining Parameters

The optimal staining conditions can vary depending on the sample and embedding resin. The following tables provide recommended starting points.

| Table 1: this compound Stain Formulations | ||

| Stain Formulation | Key Components | Typical Concentration |

| Reynolds' this compound | Lead nitrate, Sodium citrate, NaOH | ~0.2 - 0.4% (w/v)[3] |

| Venable and Coggeshall's | This compound, NaOH | 0.1 - 0.4% (w/v)[9] |

| Sato's Modified Stable | Calcined this compound, Lead nitrate, Lead acetate, Sodium citrate, NaOH | Varies[3] |

| Table 2: Recommended Staining Times | ||

| Staining Time | Expected Outcome | Potential Artifacts |

| 1-2 minutes | Good general contrast for most tissues.[3] | Insufficient contrast in dense tissues.[3] |

| 5-10 minutes | Enhanced contrast, particularly for structures with low intrinsic density.[3] | Increased risk of lead precipitate formation.[3] |

Visualization of Workflows and Mechanisms

Chemical Interaction of this compound Staining

Caption: Chemical chelation and binding mechanism of this compound.

Experimental Workflow for Double Staining

Caption: Standard workflow for double staining with uranyl acetate and this compound.

Troubleshooting Common Artifacts

The most common artifact in this compound staining is the formation of electron-dense precipitates of lead carbonate.[4][6][11]

To mitigate this:

-

Always use freshly boiled and cooled distilled water to prepare all solutions and for rinsing.

-

Minimize the exposure of the this compound solution to air. Store it in small, full, tightly capped containers.

-

Perform the staining procedure in a covered petri dish containing NaOH pellets to absorb atmospheric CO₂.[10]

-

Ensure the stain is clear before use. If it is cloudy, it should be filtered, centrifuged, or discarded.[6][9]

Overstaining can lead to a "coarse" appearance of membranes and a general loss of fine detail.[9] This can be addressed by reducing the staining time. Conversely, understaining will result in poor contrast. Staining times should be optimized for each specific tissue and embedding resin.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 6. emsdiasum.com [emsdiasum.com]

- 7. protocols.io [protocols.io]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]

- 11. microscopy.org.sg [microscopy.org.sg]

Unveiling the Ultrastructure: A Technical Guide to Lead Citrate Staining in Biological Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and methodologies underlying the use of lead citrate in preparing biological samples for Transmission Electron Microscopy (TEM). It covers the chemical mechanisms of contrast enhancement, detailed experimental protocols, and strategies to mitigate common artifacts, ensuring the generation of high-quality, high-resolution ultrastructural data.

The Principle of Contrast in Transmission Electron Microscopy

In TEM, image contrast is generated by the differential scattering of electrons as they pass through a specimen. Biological tissues, composed primarily of light atoms (e.g., carbon, hydrogen, oxygen), have low electron scattering power and thus produce images with inherently poor contrast. To visualize the intricate details of cellular ultrastructure, heavy metal stains are employed to selectively increase the electron density of specific biological components. This compound, a salt with a high atomic weight, is a cornerstone of this process, serving as a crucial secondary or "counterstain" in a standard "double staining" procedure that first utilizes uranyl acetate.[1][2] The fundamental mechanism relies on the deposition of electron-dense lead atoms onto biological macromolecules, which increases their capacity to scatter the electron beam and consequently makes them appear darker in the final micrograph.[1]

The Core Mechanism of this compound Staining

The efficacy of this compound as a stain is a result of its chemical interactions with cellular components, often enhanced by primary fixation and staining agents like osmium tetroxide and uranyl acetate.[2]

Chemical Environment: The staining solution is prepared at a high pH, typically around 12.0.[1][3][4] In this alkaline environment, lead ions are chelated by citrate. This chelation is critical as it prevents the spontaneous precipitation of lead hydroxide, keeping the lead ions soluble and available for staining.[1]

Binding Sites: Lead ions have a high affinity for and bind to various anionic or negatively charged groups within the specimen. Key targets include:

-

Osmiophilic Structures: this compound strongly binds to structures previously fixed with osmium tetroxide, which is often used to preserve and stain lipids in membranes. This interaction significantly enhances the contrast of cellular and organellar membranes.[5][6]

-

Uranyl Acetate-Stained Components: It acts as a mordant, binding to uranyl acetate that has already complexed with nucleic acids (DNA and RNA) and proteins.[6][7][8] This sequential process dramatically increases the electron density of structures like ribosomes and chromatin.[5][9]

-

Proteins and Glycogen: Lead ions also directly interact with negatively charged amino acid residues in proteins and the hydroxyl groups of carbohydrates, such as glycogen particles.[1][5][6]

A primary challenge with this compound is its high reactivity with carbon dioxide (CO₂) from the atmosphere or dissolved in water. This reaction forms an insoluble white precipitate of lead carbonate (PbCO₃), which can contaminate the specimen and obscure ultrastructural details.[5][7] Therefore, all preparation and staining steps must be performed in a CO₂-free environment.[7][10]

Quantitative Impact on Image Contrast

While precise quantification of contrast enhancement can vary by specimen and imaging conditions, the collective effect of double staining with uranyl acetate and this compound is a dramatic improvement in image quality. The following table summarizes the comparative effects of different staining stages.

| Staining Condition | Target Structures Primarily Stained | Resulting Image Contrast | Common Applications & Limitations |

| Unstained | None | Very low; structures are barely distinguishable. | Rarely used for biological tissue; may be used for specific material science applications. |

| Uranyl Acetate Only | Nucleic acids (heterochromatin, ribosomes), proteins, phospholipids.[6][11] | Moderate contrast; membranes and nuclei are visible but cytoplasmic detail is weak. | Provides good general contrast but may be insufficient for resolving fine cytoplasmic details. |

| Uranyl Acetate & this compound | All structures stained by uranyl acetate, plus enhanced staining of membranes, ribosomes, and glycogen.[2][5][11] | High contrast; sharp definition of membranes, organelles, and particulate structures like ribosomes and glycogen. | The standard method for high-resolution ultrastructural analysis in biology.[12] |

Experimental Protocols

Meticulous preparation and handling are critical for successful and reproducible staining. The most widely used formulation is Reynolds' this compound stain, developed in 1963.[4]

Protocol 1: Preparation of Reynolds' this compound Stain (50 mL)

Reagents & Materials:

-

Trisodium Citrate Dihydrate [Na₃C₆H₅O₇·2H₂O]: 1.76 g[13][14]

-

CO₂-free, double-distilled water

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Sealed storage container (e.g., syringe or airless bottle)[7]

Procedure:

-

Add the lead nitrate (1.33 g) and sodium citrate (1.76 g) to ~30 mL of CO₂-free distilled water in the 50 mL volumetric flask.[13]

-

Shake the suspension vigorously for 1 minute. The solution will appear milky.[3][14]

-

Allow the suspension to stand for 30 minutes, shaking intermittently to ensure the complete conversion of lead nitrate to this compound.[13][14]

-

Add 8.0 mL of 1N NaOH. Mix until the solution becomes completely clear. The final pH should be approximately 12.0.[4][13]

-

Bring the final volume to 50 mL with CO₂-free distilled water.[13]

-

Store in a sealed container to prevent interaction with atmospheric CO₂. The solution is stable for up to 6 months at 4°C.[4][14] Centrifuge or filter the solution through a 0.2 µm filter immediately before use to remove any minor precipitates.[13][14]

Protocol 2: On-Grid Double Staining of Ultrathin Sections

This protocol assumes sections have been collected on TEM grids and describes the final contrast staining steps.

Materials:

-

Grids with ultrathin sections

-

Filtered Uranyl Acetate solution (e.g., 2% aqueous)

-

Filtered Reynolds' this compound stain

-

CO₂-free, double-distilled water for rinsing

-

Petri dishes

-

Parafilm or dental wax

-

Sodium Hydroxide (NaOH) pellets

-

Fine-tipped forceps

-

Filter paper

Procedure:

-

Uranyl Acetate Staining: Place several drops of filtered uranyl acetate solution onto a sheet of parafilm in a petri dish. Float the grids, section-side down, on the drops. Stain for 5-15 minutes in the dark (uranyl acetate is light-sensitive).[1][13]

-

First Rinse: Pick up each grid with forceps and rinse thoroughly by dipping it multiple times in successive beakers of CO₂-free, distilled water.[11]

-

Drying: Carefully wick away excess water using the edge of a piece of filter paper and allow the grids to air-dry completely. This is critical to prevent dilution of the lead stain.[1]

-

This compound Staining (CO₂-free Environment): Create a CO₂-free staining chamber by placing several NaOH pellets on a piece of filter paper inside a clean petri dish. Place a fresh sheet of parafilm over this.[7][10] Dispense drops of filtered this compound onto the parafilm.

-

Float the dry grids, section-side down, on the drops of this compound. Stain for 1-5 minutes.[1][3] Staining time may need to be optimized, as overstaining can reduce contrast between components.[15]

-

Final Rinse: Immediately rinse the grids thoroughly by dipping them multiple times in successive beakers of CO₂-free, distilled water.[3] An optional initial, brief rinse in 0.02 M NaOH can help remove stubborn, unbound lead.[3]

-

Final Drying: Wick away all excess water with filter paper and allow the grids to air-dry completely before loading them into the TEM.[11]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes and relationships involved in this compound staining.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound, Trihydrate [scienceservices.eu]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Kinetics of this compound staining of thin sections for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. emsdiasum.com [emsdiasum.com]

- 14. Reynolds' this compound Stain [protocols.io]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide on the Interaction of Lead Citrate with Cellular Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the multifaceted interactions between lead citrate and cellular structures. It delves into the molecular mechanisms of lead-induced toxicity, its effects on key organelles, and the perturbation of critical signaling pathways. Furthermore, this document outlines detailed experimental protocols for studying these interactions and presents quantitative data from various studies in a structured format for comparative analysis.

Mechanisms of this compound Interaction at the Cellular Level

Lead's interaction with cellular components is primarily driven by the ability of the divalent lead ion (Pb²⁺) to mimic other essential divalent cations, most notably calcium (Ca²⁺) and zinc (Zn²⁺). This ionic mimicry allows lead to hijack cellular machinery, leading to a cascade of disruptive events.

Ionic Mimicry and Disruption of Metal Homeostasis

-

Calcium Mimicry : Pb²⁺ can enter cells through voltage-gated and other calcium channels. Once inside, it can bind to and alter the function of numerous calcium-binding proteins, including calmodulin and protein kinase C (PKC), thereby disrupting intracellular signaling cascades.[1][2][3] Studies have shown that lead exposure leads to a dose-dependent increase in intracellular free Ca²⁺ concentrations.[4][5]

-

Zinc Mimicry : Lead can displace zinc from zinc-finger motifs in transcription factors and enzymes, impairing their function. This can have profound effects on gene expression and enzymatic activity.

Organelle-Specific Toxicity

Lead exposure results in significant morphological and functional damage to several key organelles:

-

Mitochondria : Mitochondria are a primary target of lead toxicity. Lead exposure leads to mitochondrial swelling, fragmentation (fission), and the formation of vacuoles.[6] This is accompanied by a decrease in mitochondrial membrane potential, reduced ATP synthesis, and a significant increase in the production of reactive oxygen species (ROS).[1][6][7][8]

-

Endoplasmic Reticulum (ER) : Lead induces ER stress, characterized by the dilation of the ER lumen and the upregulation of ER stress markers such as GRP78 and CHOP.[9] There is evidence of enhanced interaction and communication between the ER and mitochondria following lead exposure, suggesting a coordinated stress response.[9]

Use as an Electron-Opaque Stain in Transmission Electron Microscopy (TEM)

In a different context, this compound is a crucial reagent in biological electron microscopy. As a heavy metal salt, it scatters electrons, thereby increasing the contrast of cellular structures. It binds to negatively charged molecules within the cell, such as nucleic acids and proteins, making them appear electron-dense. The high pH (around 12) of the staining solution is critical for its effectiveness and to prevent the precipitation of lead carbonate.[10]

Quantitative Data on Lead-Induced Cellular Effects

The following tables summarize quantitative data from various studies on the effects of lead exposure on cellular parameters. Note that most studies utilize lead acetate or lead nitrate for toxicity experiments; the effects are attributed to the Pb²⁺ ion.

Table 2.1: Effects of Lead on Intracellular Calcium Concentration

| Cell Type | Lead Compound | Concentration (µM) | Duration | Effect on Intracellular Free Ca²⁺ | Reference |

| Human Platelets | Pb²⁺ | 1, 5, 10, 25 | - | 39%, 91%, 135%, 172% increase | [4] |

| Human Erythrocytes | Lead Exposure | 74.4 µg/dL (blood) | Chronic | 192% higher than controls | [5] |

| Human Sperm | Lead Acetate | 2.5 - 50 | 1 min | Dose-dependent decrease | [11] |

Table 2.2: Effects of Lead on Mitochondrial Parameters

| Cell Type | Lead Compound | Concentration (µM) | Duration | Parameter Measured | Result | Reference |

| N27 Dopaminergic Neurons | Lead Acetate | 5, 100, 500 | 48 h | Mitochondrial Superoxide (MitoSOX) | ~25% increase (5, 100µM), ~100% increase (500µM) | [6][8] |

| N27 Dopaminergic Neurons | Lead Acetate | 5, 100, 500 | 48 h | Mitochondrial Membrane Potential (DiOC6) | Dose-dependent depolarization | [6][8] |

| N27 Dopaminergic Neurons | Lead Acetate | 100, 500 | 48 h | ATP Production | Dose-dependent decrease; >50% at 500µM | [8] |

| SH-SY5Y Cells | Lead Acetate | 1 | 4 h | Mitochondrial Membrane Potential (Rhodamine 123) | Significant reduction | [7] |

Table 2.3: Effects of Lead on Cell Viability and Apoptosis

| Cell Type | Lead Compound | Concentration (µg/mL) | Duration | Assay | Result | Reference |

| HL-60 Cells | Lead Nitrate | 0.78 - 50 | 24 h | Trypan Blue | Significant decrease at high levels | [12] |

| HL-60 Cells | Lead Nitrate | > 6.25 | 24 h | Annexin V/PI | Significant increase in apoptosis | [12] |

| Mouse Skin Fibroblasts | Pb²⁺ | 40, 80, 160 µM | 12 - 48 h | Annexin V/PI | Dose- and time-dependent increase in apoptosis | [13] |

Perturbation of Cellular Signaling Pathways

Lead's ability to mimic calcium allows it to directly interfere with key signaling pathways that regulate a vast array of cellular processes.

Calcium-Dependent Signaling

-

Protein Kinase C (PKC) : Lead can activate PKC at picomolar concentrations, substituting for calcium.[3] This aberrant activation can disrupt downstream signaling events involved in cell growth, differentiation, and neurotransmission. Studies in lead-exposed workers have shown an association between chronic lead exposure and increased PKC activity in erythrocytes.[2][14][15]

-

Calmodulin (CaM) : Lead can also activate calmodulin, a ubiquitous calcium-binding protein that modulates the activity of many enzymes and ion channels.[1] However, this activation typically requires higher, nanomolar concentrations of lead compared to PKC activation.[3]

ER Stress and the Unfolded Protein Response (UPR)

Lead exposure triggers the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. This involves the activation of key stress sensors like PERK and IRE1α, leading to the increased expression of chaperones like GRP78 and the pro-apoptotic factor CHOP.

PINK1/Parkin Pathway and Mitochondrial Quality Control

A critical pathway affected by lead involves the proteins PINK1 and Parkin, which are key regulators of mitochondrial quality control. Under normal conditions, PINK1 accumulates on damaged mitochondria and recruits the E3 ubiquitin ligase Parkin, which then ubiquitinates mitochondrial outer membrane proteins, including Mitofusins (Mfn1 and Mfn2), targeting the damaged mitochondria for degradation (mitophagy). Lead exposure has been shown to enhance the ubiquitination and subsequent degradation of Mfn2, mediated by PINK1.[9] This leads to increased mitochondrial fission and dysfunction.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Overview of lead-induced cellular toxicity pathways.

Caption: PINK1-mediated MFN2 degradation in lead toxicity.

Caption: Standard experimental workflow for TEM sample preparation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with cellular structures.

Preparation of Reynolds' this compound Stain for TEM

This is the standard protocol for preparing the electron-dense stain used in TEM.[10][16][17]

Materials:

-

Lead (II) nitrate [Pb(NO₃)₂]: 1.33 g

-

Trisodium citrate dihydrate [Na₃C₆H₅O₇·2H₂O]: 1.76 g

-

1N Sodium hydroxide (NaOH), fresh

-

CO₂-free distilled water (boiled and cooled)

-

50 mL volumetric flask

-

Magnetic stirrer

Procedure:

-

Add 1.33 g of lead nitrate and 1.76 g of sodium citrate to approximately 30 mL of CO₂-free distilled water in a 50 mL volumetric flask.

-

Shake the suspension vigorously for 1 minute. The solution will appear milky.

-

Let the suspension stand for 30 minutes, shaking intermittently to ensure the complete conversion of lead nitrate to this compound.

-

Add 8.0 mL of 1N NaOH to the flask while gently stirring. The solution should become clear.

-

Bring the final volume to 50 mL with CO₂-free distilled water.

-

The final pH should be approximately 12.0. The stain is stable for up to 6 months when stored in a tightly sealed container at 4°C.

-

Before use, filter the solution through a 0.2 µm syringe filter or centrifuge to remove any precipitate.

TEM Staining Protocol for Cultured Cells

This protocol outlines the steps for fixing, embedding, and staining cultured cells for TEM analysis.[16][18]

Procedure:

-

Fixation : Fix pelleted cells (1 x 10⁶) in a solution of 4% formaldehyde and 1% glutaraldehyde in 0.1 M phosphate buffer (PB) for at least 2 hours at room temperature.

-

Post-fixation : Wash the cell pellet with 0.1 M PB and post-fix with 1% osmium tetroxide (OsO₄) in 0.1 M PB for 1 hour.

-

Dehydration : Dehydrate the pellet through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%) for 15 minutes each.

-

Infiltration : Infiltrate the sample with propylene oxide followed by a mixture of propylene oxide and resin (e.g., Epon), and finally pure resin.

-

Embedding : Embed the cell pellet in fresh resin in a mold and polymerize in an oven at 60°C for 48 hours.

-

Sectioning : Cut ultrathin sections (60-90 nm) using an ultramicrotome and collect them on copper grids.

-

Staining :

-

Float the grids, section-side down, on a drop of 5% aqueous uranyl acetate for 15 minutes in the dark.

-

Thoroughly wash the grids with CO₂-free distilled water.

-

Float the grids on a drop of Reynolds' this compound stain for 3-5 minutes in a CO₂-free environment (e.g., in a petri dish with NaOH pellets).

-

Thoroughly wash the grids with CO₂-free distilled water and allow them to dry completely before imaging.

-

Western Blot Analysis for ER Stress Markers (GRP78 and CHOP)

This protocol is for detecting the upregulation of ER stress proteins following lead treatment.[19][20][21][22]

Procedure:

-

Cell Treatment and Lysis : Culture cells to desired confluency and treat with various concentrations of lead acetate for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Electrotransfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against GRP78 (e.g., 1:1000 dilution) and CHOP (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection : Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize band intensities to a loading control like β-actin or GAPDH.

Co-Immunoprecipitation (Co-IP) for PINK1-MFN2 Interaction

This protocol is designed to detect the physical interaction between PINK1 and MFN2, which is enhanced by mitochondrial damage.[3][23][24][25]

Procedure:

-

Cell Treatment and Lysis : Treat cells with lead acetate to induce mitochondrial stress. For a positive control, use a mitochondrial uncoupler like CCCP or valinomycin (e.g., 1 µM for 12 hours).[23]

-

Lysis : Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

-

Pre-clearing : Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation : Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (e.g., anti-MFN2) and incubate overnight at 4°C.

-

Immune Complex Capture : Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the "prey" protein (e.g., PINK1) and the "bait" protein (MFN2) as a control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[26][27][28][29][30]

Procedure:

-

Cell Seeding : Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

Lead Treatment : Treat cells with the desired concentrations of lead acetate for the appropriate duration.

-

Probe Loading : Remove the treatment media and wash the cells with warm PBS. Incubate the cells with 5-10 µM DCFH-DA in serum-free media or PBS for 30 minutes at 37°C in the dark.

-

Washing : Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement : Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis and necrosis.[13][31][32][33]

Procedure:

-

Cell Treatment : Treat cells with lead acetate for the desired time.

-

Cell Harvesting : Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining : Resuspend approximately 1 x 10⁶ cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.

-

Healthy cells : Annexin V-negative, PI-negative

-

Early apoptotic cells : Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells : Annexin V-positive, PI-positive

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. PINK1- Phosphorylated Mitofusin 2 is a Parkin Receptor for Culling Damaged Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F-NMR study of the effect of lead on intracellular free calcium in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PGC-1α controls mitochondrial biogenesis and dynamics in lead-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PGC-1α controls mitochondrial biogenesis and dynamics in lead-induced neurotoxicity | Aging [aging-us.com]

- 9. mdpi.com [mdpi.com]

- 10. Reynolds' this compound Stain [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Lead induces mouse skin fibroblast apoptosis by disrupting intracellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Associations between Lead Exposure and Dose and Protein Kinase C Activation in Erythrocytes Among Lead Workers [aoemj.org]

- 16. Routine Transmission Electron Microscopy (TEM) Staining Protocol for Cultured Cells - IHC WORLD [ihcworld.com]

- 17. Routine Transmission Electron Microscopy (TEM) Staining Protocol for Tissues - IHC WORLD [ihcworld.com]

- 18. Transmission Electron Microscopy (TEM) Protocol: Observation Details within Cells [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. The hydroxyquinoline analog YUM70 inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Surface Relocalization of the Endoplasmic Reticulum Chaperone and Unfolded Protein Response Regulator GRP78/BiP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mutations in PINK1 and Parkin Impair Ubiquitination of Mitofusins in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. elifesciences.org [elifesciences.org]

- 25. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy | eLife [elifesciences.org]

- 26. Detecting the oxidative reactivity of nanoparticles: a new protocol for reducing artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. DNA Damage, Cell Cycle Arrest, and Apoptosis Induction Caused by Lead in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A high-throughput 3-parameter flow cytometry-based cell death assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

The Indispensable Role of Lead Citrate as a Counterstain to Uranyl Acetate in Transmission Electron Microscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular ultrastructure analysis, the ability to achieve high-contrast and high-resolution images is paramount. For decades, the sequential use of uranyl acetate and lead citrate as a double-staining technique in transmission electron microscopy (TEM) has been the gold standard for revealing the fine details of biological specimens. This technical guide provides a comprehensive overview of the critical role of this compound as a counterstain to uranyl acetate, delving into the core mechanisms, providing detailed experimental protocols, and presenting the information in a structured format for clarity and reproducibility.

Biological specimens, composed primarily of light elements, possess inherently low electron-scattering properties, resulting in poor contrast in TEM images. To overcome this, heavy metal stains are employed to selectively increase the electron density of various cellular components. Uranyl acetate serves as an excellent primary stain, binding strongly to nucleic acids and proteins.[1][2] However, for a comprehensive visualization of the cellular architecture, a secondary stain, or counterstain, is essential. This is where this compound plays its pivotal role, significantly enhancing the contrast of a broader range of cellular structures.[3][4]

Mechanism of Contrast Enhancement: A Synergistic Effect

The power of the uranyl acetate-lead citrate double stain lies in their complementary binding affinities and the synergistic enhancement of electron density. Uranyl acetate, with its high affinity for phosphate groups, intensely stains nucleic acids within the nucleus and ribosomes, as well as proteins.[2][5]

This compound, on the other hand, provides a more general, yet crucial, counterstain. At a high pH (around 12), lead ions, chelated by citrate to prevent precipitation, bind to negatively charged molecules.[3][6][7] This includes proteins, glycogen, and lipids.[4][8] Critically, this compound also acts as a mordant, binding to the already-deposited uranyl acetate and osmium tetroxide (a fixative), thereby further amplifying the electron density of these structures.[5][7][9] This sequential staining strategy results in a well-defined image with sharp contrast, allowing for the clear delineation of organelles and macromolecular complexes.

Performance Comparison of Uranyl Acetate and this compound

| Feature | Uranyl Acetate | This compound |

| Primary Binding Targets | Nucleic acids (phosphate groups), proteins, and sialic acid carboxyl groups of lipids.[2][5] | Broad, non-specific staining of ribosomes, glycogen, lipid membranes, and cytoskeletal elements.[2][4] Also binds to previously deposited uranyl acetate and osmium.[5][9] |

| Mechanism of Contrast | The high atomic weight of uranium (238) effectively scatters electrons, producing high electron density.[2] | Lead ions attach to polar groups of molecules, and their contrasting effect is enhanced by the presence of reduced osmium from fixation.[2] |

| Typical pH of Staining Solution | 4.2 - 4.9 (aqueous solution).[2] | >12.0.[2] |

| Key Advantage | Excellent for visualizing the nucleus, ribosomes, and general proteinaceous structures.[1] | Provides high contrast to a wide array of cellular components, including membranes and glycogen, and enhances the staining of uranyl acetate.[1][4] |

| Primary Disadvantage | Radioactive and toxic.[10] Sensitive to light, which can cause precipitation.[1] | Highly susceptible to reaction with atmospheric carbon dioxide, forming insoluble lead carbonate precipitates that can obscure ultrastructural details.[1][11][12] |

Experimental Protocols

Meticulous adherence to experimental protocols is crucial for successful and reproducible staining. Below are detailed methodologies for the preparation of staining solutions and the grid staining procedure.

Preparation of Staining Solutions

1. 2% (w/v) Aqueous Uranyl Acetate [10]

-

Materials:

-

Uranyl acetate dihydrate: 2 g

-

CO2-free, double-distilled water (near-boiling): 98 ml

-

100 ml volumetric flask

-

Magnetic stirrer and stir bar

-

Whatman #1 filter paper

-

Amber glass bottle (200 ml)

-

-

Procedure:

-

Under a fume hood, weigh 2 g of uranyl acetate and add it to the 100 ml volumetric flask.

-

Add 98 ml of near-boiling, CO2-free double-distilled water to the flask.

-

Place the flask on a magnetic stirrer until the uranyl acetate crystals are completely dissolved. Protect the solution from light during this process.

-

Allow the solution to cool to room temperature.

-

Filter the solution through Whatman #1 filter paper into an amber glass bottle.

-

Cap the bottle tightly, label it, and store it at 4°C for up to 2 months.[10]

-

2. Reynolds' this compound Stain [1][13]

-

Materials:

-

Lead nitrate [Pb(NO₃)₂]: 1.33 g

-

Sodium citrate dihydrate [Na₃C₆H₅O₇·2H₂O]: 1.76 g

-

1N Sodium hydroxide (NaOH) solution: 8.0 ml

-

CO2-free, double-distilled water

-

50 ml volumetric flask

-

Magnetic stirrer and stir bar (optional, but recommended)

-

-

Procedure:

-

Add 1.33 g of lead nitrate and 1.76 g of sodium citrate to approximately 30 ml of CO2-free, double-distilled water in a 50 ml volumetric flask.

-

Shake the mixture vigorously for 1 minute and then intermittently over 30 minutes to ensure the complete conversion of lead nitrate to this compound. The solution will appear milky.[2][3]

-

Add 8.0 ml of 1N NaOH to the flask. The solution should become clear.[2][3]

-

Bring the final volume to 50 ml with CO2-free, double-distilled water.

-

The final pH of the solution should be approximately 12.0.[2][3] The stain is stable for up to 6 months when stored in a tightly sealed container to prevent absorption of CO₂.[1][3]

-

Before use, the solution should be filtered or centrifuged to remove any potential precipitate.[1]

-

Grid Staining Procedure

This protocol assumes that the ultrathin sections have been collected on TEM grids.

-

Materials:

-

Parafilm

-

Petri dishes

-

NaOH pellets

-

Forceps

-

Filtered 2% uranyl acetate solution

-

Filtered Reynolds' this compound solution

-

Beakers with CO2-free, double-distilled water

-

Filter paper

-

-

Procedure:

-

Uranyl Acetate Staining:

-

Place a sheet of clean parafilm in a petri dish.

-

Dispense droplets of the filtered 2% uranyl acetate solution onto the parafilm.

-

Carefully float the grids, section-side down, on top of the droplets.[14]

-

Cover the petri dish to protect from light and stain for 5-15 minutes at room temperature.[2][14]

-

Using forceps, pick up each grid and rinse it thoroughly by dipping it multiple times in several beakers of distilled, deionized water.[2][14]

-

-

Drying:

-

Blot the grids dry with filter paper and allow them to air dry completely.[14]

-

-

This compound Staining:

-

Place a fresh sheet of parafilm in a petri dish containing a few NaOH pellets to create a CO2-free atmosphere.[2][14]

-

Dispense droplets of the filtered this compound solution onto the parafilm.

-

Place the uranyl acetate-stained and dried grids onto the droplets, section-side down.[2]

-

Cover the petri dish and stain for 1-7 minutes at room temperature.[2]

-

Rinse the grids thoroughly by dipping them in multiple beakers of CO2-free, distilled, deionized water.[2][14]

-

-

Final Drying:

-

Blot the grids dry with filter paper and store them in a grid box.[14]

-

-

Visualizing the Staining Process

To better understand the interactions and workflow, the following diagrams illustrate the key processes.

Caption: Interactions of staining reagents with cellular components.

Caption: Experimental workflow for double staining of TEM grids.

References

- 1. emsdiasum.com [emsdiasum.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Workflow TEM Contrasting [scienceservices.de]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 9. This compound, Trihydrate [scienceservices.eu]

- 10. cores.arizona.edu [cores.arizona.edu]

- 11. clinmedjournals.org [clinmedjournals.org]

- 12. microscopy.org.sg [microscopy.org.sg]

- 13. Reynolds' this compound Stain [protocols.io]

- 14. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

The Enduring Legacy of Reynolds' Lead Citrate: A Technical Guide to a Cornerstone of Electron Microscopy

For decades, Reynolds' lead citrate stain has been an indispensable tool in transmission electron microscopy (TEM), enabling researchers to visualize the intricate ultrastructure of biological specimens with remarkable clarity. This technical guide delves into the history, development, and core principles of this vital staining technique, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

Developed by E.S. Reynolds in 1963, this alkaline lead solution provides high contrast to a variety of cellular structures, including ribosomes, glycogen, and membranes.[1] The stain's effectiveness lies in its ability to deposit electron-dense lead atoms onto biological macromolecules, thereby increasing their capacity to scatter the electron beam and appear darker in the resulting micrograph.[2] This guide will explore the original formulation, subsequent modifications, detailed experimental protocols, and the fundamental chemical mechanisms that underpin this enduring technique.

The Genesis of a Stain: Reynolds' Original Formulation

Prior to Reynolds' work, existing lead stains were prone to forming precipitates of lead carbonate upon exposure to atmospheric carbon dioxide, which would contaminate the sections and obscure ultrastructural details.[3][4][5] Reynolds' innovation was the introduction of sodium citrate as a chelating agent.[4] The citrate sequesters lead ions, preventing their spontaneous precipitation as lead hydroxide and making the solution significantly more stable.[2] The high pH of approximately 12.0 is crucial for both the chelation and the subsequent staining efficacy.[1][2][3]

Core Mechanism of Contrast Enhancement

In transmission electron microscopy, contrast is generated by the differential scattering of electrons as they pass through the specimen. Biological tissues, composed primarily of light atoms (carbon, hydrogen, nitrogen, and oxygen), exhibit low electron scattering power and thus produce images with inherently poor contrast.[2] To overcome this limitation, heavy metal stains are employed to selectively increase the electron density of specific biological components.

This compound serves as an excellent secondary or counterstain, typically used after primary staining with uranyl acetate in a "double staining" procedure.[2][3] The fundamental mechanism relies on the deposition of electron-dense lead atoms onto biological macromolecules.[2] At the high pH of the staining solution, lead ions are chelated by citrate, which keeps them soluble and available for binding to tissue components.[2] Cellular structures with a high affinity for lead, such as those containing phosphate and hydroxyl groups, can then sequester the lead from the citrate complex.[2] This includes:

-

Nucleic acids (DNA and RNA) in the nucleus and ribosomes.

-

Hydroxyl groups of carbohydrates, such as glycogen.[2]

-

Proteins.

Furthermore, this compound acts as a mordant, binding to and enhancing the contrast of structures already stained with uranyl acetate.[2][6] This interaction is particularly effective for visualizing membranes, ribosomes, and the fine structure of the cytoplasm.[2] The binding of lead significantly increases the electron density of these sites, causing them to appear dark in the final micrograph.[2]

Evolution and Modifications

While Reynolds' original formula remains a gold standard, several modifications have been developed over the years to further improve stability and ease of use. Some notable variations include:

-

Venable and Coggeshall (1965) and Fahmy (1967): These methods simplified the preparation by using this compound directly, eliminating the initial reaction step between lead nitrate and sodium citrate.[3][7]

-

Sato's Method and its Modification by Hanaich: These aimed to create a more stable lead solution for long-term storage.[3] A recent modification by Raj et al. introduced 20% ethanol to the this compound formula, reporting increased stability.[8]

The choice of a specific protocol often depends on laboratory preference, desired stability, and the specific tissues being examined.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of Reynolds' this compound stain.

Table 1: Reagent Formulations for this compound Stains

| Stain Formulation | Lead Source | Chelating Agent | Alkali | Solvent | Final pH |

| Reynolds (1963) | 1.33 g Lead Nitrate | 1.76 g Sodium Citrate | 8.0 mL 1N NaOH | Distilled, CO₂-free Water (to 50 mL) | ~12.0[1][3] |

| Venable & Coggeshall (1965) / Fahmy (1967) | 0.01-0.04 g this compound | (from this compound) | 0.1 mL 10N NaOH | Distilled Water (to 10 mL) | ~12.0[7] |

| Raj et al. (New this compound) | 0.1 g this compound | (from this compound) | 0.2 g NaOH | 100 mL 20% Ethanol | Not Specified[8] |

Table 2: Staining Parameters

| Parameter | Value | Notes | Reference |

| pH of Staining Solution | 12.0 ± 0.1 | Critical for proper staining and stability. | [1] |

| Staining Time | 10 seconds - 5 minutes | Varies depending on tissue type and previous treatment. Shorter times (≤ 1 minute) are often sufficient and reduce precipitate formation. | [1] |

| Storage of Staining Solution | Up to 6 months | Store in a tightly sealed container to prevent carbonation. Some precipitate may form over time and should be removed by centrifugation or filtration before use. | [1] |

Experimental Protocols

The following are detailed methodologies for the preparation and use of Reynolds' this compound stain.

Protocol 1: Preparation of Reynolds' this compound Stain (Original 1963 Method)

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled, CO₂-free water

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar (optional)

-

Sealed storage bottle

Procedure:

-

To a 50 mL volumetric flask, add 1.33 g of lead nitrate and 1.76 g of sodium citrate to 30 mL of distilled, CO₂-free water.[1][3]

-

Shake the suspension vigorously for 1 minute. The solution will appear milky.[1]

-

Let the suspension stand for 30 minutes, with intermittent vigorous shaking every 10 minutes to ensure the complete conversion of lead nitrate to this compound.[1]

-

Add 8.0 mL of 1 M NaOH to the flask.[1][3] The solution should become clear as the this compound dissolves.[4] The final pH will be approximately 12.0.[1][4]

-

Bring the final volume to 50 mL with distilled, CO₂-free water.[1]

-

Mix thoroughly by inversion and transfer to a tightly sealed storage bottle. The stain is stable for up to 6 months.[1][3]

-

Before use, it is advisable to filter or centrifuge the solution to remove any potential precipitate.[3]

Protocol 2: Staining of Ultrathin Sections ("Double Staining")

This protocol describes the staining of ultrathin sections on grids, typically performed after initial staining with uranyl acetate.

Materials:

-

Grids with ultrathin sections

-

Uranyl acetate solution (e.g., 2% in water or 50% ethanol)

-

Reynolds' this compound stain

-

Distilled, CO₂-free water for rinsing

-

0.02 M NaOH solution (optional first rinse)[1]

-

Petri dish with a wax or parafilm substrate

-

Forceps

-

Filter paper

-

NaOH pellets (to create a CO₂-free atmosphere)

Procedure:

-

Uranyl Acetate Staining:

-

In a dark room or light-protected container, place drops of uranyl acetate solution onto the parafilm in the petri dish.

-

Float the grids, section-side down, on the drops of uranyl acetate for 1-30 minutes. The optimal time depends on the tissue and resin.

-

Rinse the grids thoroughly by dipping them multiple times in beakers of distilled water or methanol.[2]

-

Blot the edge of the grid with filter paper and allow it to air dry completely.[2]

-

-

This compound Staining:

-

To minimize the formation of lead carbonate precipitate, create a CO₂-free environment. Place a few pellets of NaOH on a piece of filter paper inside the petri dish to absorb atmospheric CO₂.[1]

-

Place drops of filtered Reynolds' this compound stain onto a clean area of the parafilm.

-

Float the grids, section-side down, on the drops of this compound for 1-5 minutes.[1][2]

-

Rinsing:

-

Blot the edge of the grid with filter paper and allow it to air dry completely before viewing in the TEM.

-

Visualizing the Process

The following diagrams illustrate the key chemical principles and workflows associated with Reynolds' this compound staining.

Caption: Chemical mechanism of Reynolds' this compound stain.

Caption: Workflow for double staining with uranyl acetate and this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. emsdiasum.com [emsdiasum.com]

- 4. scispace.com [scispace.com]

- 5. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 6. Kinetics of this compound staining of thin sections for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. clinmedjournals.org [clinmedjournals.org]

Unveiling the Ultrastructure: A Technical Guide to Lead Citrate Contrast Enhancement in Transmission Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and subcellular analysis, achieving high-contrast images in Transmission Electron Microscopy (TEM) is paramount. This in-depth technical guide delves into the core principles and methodologies of lead citrate staining, a cornerstone technique for enhancing the visualization of ultrastructural details. By understanding the fundamental chemistry and optimizing experimental protocols, researchers can unlock a clearer view of the molecular landscapes within their specimens.

The Core Mechanism: How this compound Creates Contrast

The ability of this compound to enhance contrast in TEM images stems from its high atomic number and its affinity for specific biological macromolecules. In essence, the process relies on the differential scattering of electrons by the specimen. Biological samples, primarily composed of light elements like carbon, hydrogen, nitrogen, and oxygen, are inherently poor at scattering electrons, resulting in low-contrast images. Heavy metal stains, such as this compound, are introduced to selectively increase the electron density of certain structures.

The staining process is a carefully orchestrated chemical interaction. This compound solutions are prepared at a high pH, typically around 12.0.[1][2][3] At this alkaline pH, lead ions (Pb²⁺) are chelated by citrate ions. This chelation is crucial as it prevents the precipitation of lead hydroxide, keeping the lead ions soluble and available for staining.[1] The lead-citrate complex then acts as the staining agent.

The positively charged lead ions within the complex are attracted to and bind with negatively charged (anionic) sites within the biological specimen. This electrostatic interaction is the primary driver of the staining process. Key binding sites include:

-

Phosphate groups: Abundant in nucleic acids (DNA and RNA), these groups carry a strong negative charge, making them prime targets for this compound staining.[4][5]

-

Carboxyl groups: Found in acidic amino acids within proteins, these groups also present a negative charge for lead ion binding.

-

Hydroxyl groups: Present in carbohydrates such as glycogen, these groups can also interact with lead ions.[2]

Prior fixation of the specimen with osmium tetroxide and initial staining with uranyl acetate can act as mordants, further enhancing the binding of this compound and contributing to a more robust overall contrast.[2][6] The deposition of high atomic number lead atoms at these specific sites significantly increases the electron scattering power of those structures, causing them to appear darker in the final TEM image and thus revealing the intricate details of the cell's ultrastructure.

Quantitative Data Summary

The effectiveness of this compound staining is highly dependent on the precise formulation of the staining solution and the duration of the staining process. Different protocols have been developed to optimize for stability, ease of preparation, and staining quality.

Table 1: Comparison of Common this compound Formulations

| Formulation | Key Components | Preparation Time | Stability (Shelf Life) | Advantages | Disadvantages |

| Reynolds' this compound | Lead nitrate, Sodium citrate, Sodium hydroxide | 30-40 minutes | ~6 months | Reliable, provides high-quality, consistent staining.[7] | Time-consuming preparation; prone to lead carbonate precipitation with CO2 exposure.[7] |

| Venable & Coggeshall's | This compound powder, Sodium hydroxide | < 5 minutes | Freshly prepared recommended | Extremely fast and easy to prepare.[7][8] | Commercial this compound powder may contain impurities; less stable than other formulations.[7] |

| Sato's Modified Stable Lead | Calcined this compound, Lead nitrate, Lead acetate, Sodium citrate, Sodium hydroxide | Longer | > 1 year | Highly stable, resistant to precipitation. | More complex initial preparation of calcined this compound. |

Table 2: Recommended Staining Times for Different Resins

| Embedding Resin | Recommended Staining Time | Notes |

| Epoxy Resins (e.g., Epon, Araldite) | 1 - 10 minutes | Staining time can be adjusted based on section thickness and desired contrast.[8] |

| Acrylic Resins (e.g., LR White, Lowicryl) | 2 - 5 minutes | These hydrophilic resins tend to stain more quickly. |

Experimental Protocols

Protocol 1: Preparation of Reynolds' this compound Stain

This is one of the most widely used and reliable methods for preparing this compound stain.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

CO₂-free distilled water (boiled for 10-15 minutes and cooled)

-

50 ml volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

In the 50 ml volumetric flask, dissolve 1.33 g of lead nitrate in 30 ml of CO₂-free distilled water using a magnetic stirrer.[2][9][10]

-

Add 1.76 g of trisodium citrate dihydrate to the lead nitrate solution. The solution will become milky.[2][9][10]

-

Shake the suspension vigorously for 1 minute and then let it stand with intermittent shaking for 30 minutes to ensure the complete conversion of lead nitrate to this compound.[10]

-

Add 8.0 ml of 1 M NaOH to the suspension and mix until the solution becomes clear. The final pH should be approximately 12.0.[2][9][11]

-

Bring the final volume to 50 ml with CO₂-free distilled water.[9]

-

For immediate use, filter the solution through a 0.22 µm syringe filter. For storage, transfer the unfiltered solution to a sealed container where it is stable for several months.[2]

Protocol 2: Venable and Coggeshall's Simplified this compound Stain

This method is significantly faster and ideal for preparing fresh stain before use.

Materials:

-

This compound powder

-

10 M Sodium hydroxide (NaOH) solution

-

CO₂-free distilled water

-

10 ml screw-capped tube

Procedure:

-

To 10 ml of CO₂-free distilled water in a screw-capped tube, add 0.01 to 0.04 g of this compound.[8]

-

Add 0.1 ml of 10 M NaOH.[8]

-

Close the tube tightly and shake vigorously until all the this compound has dissolved. The entire process takes less than 5 minutes.[8]

Protocol 3: Staining of Ultrathin Sections

This protocol outlines the standard procedure for staining ultrathin sections on a TEM grid.

Materials:

-

Grids with ultrathin sections

-

Prepared this compound solution

-

Petri dish with a paraffin wax or dental wax substrate

-

Sodium hydroxide (NaOH) pellets

-

Fine-tipped forceps

-

Beakers with CO₂-free distilled water for rinsing

-

Filter paper

Procedure:

-

It is highly recommended to first perform a primary stain with uranyl acetate (e.g., 2% aqueous solution for 5-30 minutes in the dark) and rinse thoroughly with distilled water.[10][11]

-

Place several drops of the filtered this compound solution onto the wax substrate inside the petri dish. To minimize the formation of lead carbonate precipitate due to atmospheric CO₂, place a few NaOH pellets in the dish to absorb CO₂.

-

Carefully float the grids, section-side down, on top of the stain drops.

-

Cover the petri dish and allow staining to proceed for the desired time (typically 1-10 minutes, depending on the specimen and resin).[1][8]

-

Remove the grids and immediately rinse them by dipping them multiple times in successive beakers of CO₂-free distilled water. A final quick rinse in 0.02 N NaOH can also help remove unbound lead.

-

Wick away excess water with the edge of a piece of filter paper and allow the grids to air dry completely before viewing in the TEM.

Visualizing the Process: Diagrams

To better illustrate the core concepts of this compound staining, the following diagrams have been generated using the DOT language.

Caption: Chelation of Lead (Pb²⁺) by Citrate at high pH.

Caption: Interaction of the lead-citrate complex with biological macromolecules.

Caption: Experimental workflow for double staining of TEM grids.

By mastering the principles and techniques outlined in this guide, researchers can consistently achieve high-quality, high-contrast TEM images, enabling more precise and insightful analysis of cellular and subcellular structures critical to scientific discovery and drug development.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. The use of this compound at high pH as an electron-opaque stain in electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complex Formation of Lead(II) with Nucleotides and Their Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. microscopy.org.sg [microscopy.org.sg]

Unraveling the Electron Dense Landscape: A Technical Guide to Lead Citrate Staining in Electron Microscopy

For researchers, scientists, and drug development professionals navigating the intricacies of transmission electron microscopy (TEM), achieving high-contrast images of cellular ultrastructures is paramount. This in-depth technical guide delves into the core principles of lead citrate staining, a cornerstone technique for enhancing electron density in biological samples. By understanding the underlying mechanisms and adhering to meticulous protocols, researchers can unlock a world of subcellular detail, crucial for advancing scientific discovery.

At its core, transmission electron microscopy relies on the differential scattering of electrons as they pass through a specimen. Biological materials, primarily composed of light elements like carbon, hydrogen, and oxygen, offer little in the way of electron scattering, resulting in inherently low-contrast images. To overcome this limitation, heavy metal stains are employed to selectively increase the electron density of specific cellular components. This compound, in conjunction with uranyl acetate in a "double-staining" procedure, has long been the gold standard for achieving exceptional contrast and revealing the fine architecture of cells and tissues.

The Chemical Ballet of Contrast Enhancement

The magic of this compound staining lies in its ability to deposit electron-dense lead atoms onto biological macromolecules. This process is governed by a delicate interplay of chemical principles. The staining solution is prepared at a high pH, typically around 12.0, which is crucial for two reasons. Firstly, the alkaline environment facilitates the chelation of lead ions by citrate. This chelation is vital as it prevents the spontaneous precipitation of lead hydroxide, keeping the lead ions soluble and available for staining. Secondly, the high pH promotes the binding of lead to negatively charged components within the cell.

The primary targets for this compound are structures rich in anionic groups. These include:

-

Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids provides a strong binding site for lead ions.

-

Proteins: The carboxyl groups of acidic amino acid residues within proteins attract lead.

-

Glycogen: The hydroxyl groups of glycogen granules also serve as binding sites.

-

Membranes and Ribosomes: this compound further enhances the contrast of structures previously stained with osmium tetroxide (a common fixative) and uranyl acetate. It is believed that lead binds to the uranyl acetate molecules that have already attached to cellular components, thereby amplifying the electron density of these sites.[1][2]

A critical factor for successful this compound staining is the exclusion of carbon dioxide from the staining environment. Atmospheric CO₂ can react with the alkaline this compound solution to form insoluble lead carbonate precipitates. These electron-dense artifacts can obscure the underlying cellular detail and compromise the quality of the micrograph. Therefore, protocols often include the use of sodium hydroxide pellets to create a CO₂-free atmosphere during staining.[3]

Quantitative Insights into Electron Density

While qualitative assessment of TEM images is informative, a quantitative understanding of electron density provides a more objective measure of staining efficacy. The electron density of a stained structure is directly related to the concentration of heavy metal atoms deposited. This can be determined by measuring the bright-field intensity of the electron beam as it passes through the stained sample compared to the intensity through the embedding resin alone.[4]

The following table summarizes representative quantitative data on the staining of various cellular organelles using a standard uranyl acetate and this compound protocol. The values are presented as relative electron densities, providing a comparative measure of stain uptake by different subcellular components.

| Cellular Component | Predominant Macromolecules | Relative Electron Density (Arbitrary Units) | Key Binding Interactions |

| Ribosomes | Ribosomal RNA (rRNA), Proteins | High | Phosphate groups of rRNA, amino acid residues.[1] |

| Heterochromatin | DNA, Histone Proteins | High | Phosphate groups of DNA.[3] |

| Euchromatin | DNA, Histone Proteins | Moderate | Phosphate groups of DNA (less condensed). |

| Cell Membranes | Phospholipids, Proteins | Moderate to High | Phosphate groups of phospholipids, amino acid residues, interaction with osmium tetroxide and uranyl acetate.[2] |

| Mitochondria | Proteins, Lipids, Nucleic Acids | Moderate | Membranes, ribosomes, and mitochondrial DNA. |

| Glycogen Granules | Polysaccharides | Moderate | Hydroxyl groups of glucose units. |

| Cytosol | Soluble Proteins | Low | Diffuse protein staining. |

Experimental Protocols: A Step-by-Step Guide

Reproducible and high-quality staining is contingent upon meticulous adherence to established protocols. The following provides a detailed methodology for the double-staining of ultrathin sections with uranyl acetate and this compound.

Preparation of Staining Solutions

1. 2% Aqueous Uranyl Acetate:

-

In a fume hood, dissolve 2 grams of uranyl acetate in 100 ml of distilled water.

-

Stir until fully dissolved. This may be aided by gentle warming.

-

Filter the solution using a 0.22 µm syringe filter before use.

-

Store in a dark, well-sealed bottle at 4°C. The solution is stable for several months.

2. Reynolds' this compound Solution:

-

To 30 ml of CO₂-free distilled water in a 50 ml volumetric flask, add 1.33 g of lead nitrate (Pb(NO₃)₂) and 1.76 g of sodium citrate (Na₃C₆H₅O₇·2H₂O).

-

Shake the suspension vigorously for 1 minute and then intermittently for 30 minutes. The solution will appear milky.

-

Add 8.0 ml of 1N sodium hydroxide (NaOH) to the flask. The solution should become clear.

-

Bring the final volume to 50 ml with CO₂-free distilled water.

-

The final pH should be 12.0 ± 0.1.

-

Store in a sealed, CO₂-impermeable syringe or a tightly capped tube at room temperature. The solution is stable for up to 6 months.

Staining Procedure

This procedure should be performed in a clean, draft-free area to minimize contamination.

-

Uranyl Acetate Staining:

-

Place a drop of the filtered 2% uranyl acetate solution onto a clean, hydrophobic surface (e.g., Parafilm).

-

Carefully place the grid, with the section side facing down, onto the drop of stain.

-

Stain for 5-15 minutes in the dark.

-

Using fine forceps, pick up the grid and rinse it thoroughly by sequentially dipping it into several beakers of fresh, CO₂-free distilled water.

-

-

This compound Staining:

-

Prepare a CO₂-free environment. This can be achieved by placing sodium hydroxide pellets in a covered petri dish lined with a damp filter paper. Place a sheet of Parafilm inside.

-

Dispense a drop of filtered this compound solution onto the Parafilm.

-

Carefully place the uranyl acetate-stained and rinsed grid onto the drop of this compound, section side down.

-

Stain for 1-5 minutes.

-

Rinse the grid thoroughly by sequentially dipping it into several beakers of fresh, CO₂-free distilled water.

-

Carefully blot the edge of the grid with filter paper to remove excess water and allow it to air dry completely before viewing in the TEM.

-

Visualizing the Staining Process and Rationale

To better understand the intricate relationships and workflows involved in this compound staining, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.

Caption: Chemical interactions in this compound staining.

Caption: Experimental workflow for double staining.

Caption: Factors affecting staining quality.

By mastering the principles and protocols of this compound staining, researchers can consistently generate high-quality, high-contrast transmission electron micrographs, paving the way for groundbreaking discoveries in cellular biology and drug development.

References

- 1. ::: Applied Microscopy ::: [appmicro.org]

- 2. Staining Sectioned Biological Specimens for Transmission Electron Microscopy: Conventional and En Bloc Stains | Radiology Key [radiologykey.com]

- 3. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. Quantitative method for estimating stain density in electron microscopy of conventionally prepared biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Mechanism of Lead Citrate to Proteins and Glycogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lead citrate is a widely utilized heavy metal stain in transmission electron microscopy (TEM) and a known toxicant. Its efficacy as a contrast agent and its cellular toxicity are both rooted in its ability to bind to biological macromolecules. This technical guide provides a comprehensive overview of the binding mechanisms of this compound to proteins and glycogen. It details the chemical basis of the interaction, summarizes quantitative binding data, outlines key experimental protocols for characterization, and visualizes the involved pathways and workflows. Understanding these core binding principles is crucial for researchers in cell biology, toxicology, and drug development who seek to interpret electron micrographs accurately or investigate the molecular underpinnings of lead toxicity.

The Chemistry of this compound Staining